REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[O:10][C:8](=[O:9])[NH:7][C:5]=2[CH:6]=1.[Cl:11][S:12](O)(=[O:14])=[O:13]>>[O:9]=[C:8]1[NH:7][C:5]2[CH:6]=[CH:1][C:2]([S:12]([Cl:11])(=[O:14])=[O:13])=[CH:3][C:4]=2[O:10]1
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)NC(=O)O2
|
Name
|
|
Quantity
|
33.29 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 25° C.
|
Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
DISSOLUTION
|
Details
|
The resulting white solid was redissolved in 500 mL of diethyl ether
|
Type
|
WASH
|
Details
|
washed with water (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 100 mL volume
|
Type
|
ADDITION
|
Details
|
Hexane was added (100 mL)
|
Type
|
FILTRATION
|
Details
|
the white precipitate was filtered
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OC2=C(N1)C=CC(=C2)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |